3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide
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Overview
Description
“3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, oxo, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the core pyran and benzodioxole structures, followed by the introduction of the trifluoromethoxyphenyl group. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxo group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the trifluoromethoxy group suggests that it could interact with biological targets in unique ways, potentially leading to new therapeutic agents.
Medicine
In medicine, this compound could be investigated for its potential as a drug candidate. Its complex structure and functional groups may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to materials or enhance the efficiency of catalytic processes.
Mechanism of Action
The mechanism of action of “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and cellular assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE” include other molecules with pyran, benzodioxole, and trifluoromethoxyphenyl groups. Examples include:
- “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-METHOXY)PHENYL]PROPANAMIDE”
- “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE”
Uniqueness
The uniqueness of “3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]PROPANAMIDE” lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This combination can lead to distinct reactivity patterns and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H20F3NO8 |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide |
InChI |
InChI=1S/C24H20F3NO8/c1-12-7-17(29)21(23(31)35-12)16(13-8-18(32-2)22-19(9-13)33-11-34-22)10-20(30)28-14-3-5-15(6-4-14)36-24(25,26)27/h3-9,16,29H,10-11H2,1-2H3,(H,28,30) |
InChI Key |
KUAIHWNELYDDTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC4=C(C(=C3)OC)OCO4)O |
Origin of Product |
United States |
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